N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Overview
Description
N-[(Diphenylphosphinyl)methyl]-N-methylaniline: is an organic compound with the molecular formula C20H20NOP and a molecular weight of 321.35 g/mol . It is characterized by the presence of a diphenylphosphinyl group attached to a methylated aniline structure. This compound is typically found as a white to yellow powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline involves the reaction of diphenylphosphine oxide with N-methylaniline in the presence of a suitable base. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-[(Diphenylphosphinyl)methyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form.
Substitution: The compound can participate in substitution reactions where the aniline or phosphinyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Chemistry: N-[(Diphenylphosphinyl)methyl]-N-methylaniline is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds. It serves as a precursor for various chemical transformations and is valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphine-containing molecules with biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of N-[(Diphenylphosphinyl)methyl]-N-methylaniline involves its interaction with molecular targets through its phosphine and aniline groups. These interactions can influence various biochemical pathways, although detailed mechanistic studies are limited. The compound’s effects are mediated by its ability to form stable complexes with other molecules, which can modulate their activity .
Comparison with Similar Compounds
- N-[(Diphenylphosphinyl)methyl]aniline
- N-methyl-N-[(diphenylphosphinyl)methyl]benzylamine
- N-[(Diphenylphosphinyl)methyl]-N-ethylbenzylamine
Uniqueness: N-[(Diphenylphosphinyl)methyl]-N-methylaniline is unique due to its specific combination of a diphenylphosphinyl group and a methylated aniline structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
N-(diphenylphosphorylmethyl)-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NOP/c1-21(18-11-5-2-6-12-18)17-23(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFKSATMZDTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403559 | |
Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76527-75-8 | |
Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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